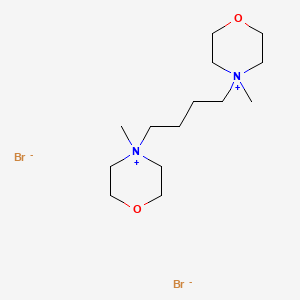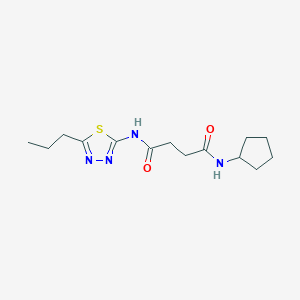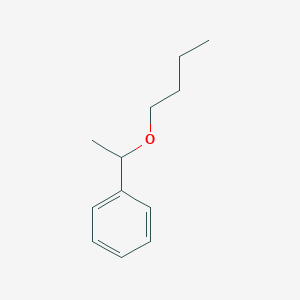
Benzene, (1-butoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (1-butoxyethyl)-: is an organic compound with the molecular formula C12H18O. It is a derivative of benzene where a butoxyethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzene, (1-butoxyethyl)- can be synthesized through the etherification of benzyl alcohols with aliphatic alcohols. One common method involves the use of Fe(HSO4)3 as a catalyst under solvent-free conditions. The reaction typically occurs at elevated temperatures, around 90°C, and can yield the desired product in about 45 minutes .
Industrial Production Methods: Industrial production of Benzene, (1-butoxyethyl)- often involves similar etherification processes but on a larger scale. The use of heterogeneous catalysts is preferred due to their ease of separation from the reaction mixture and environmental benefits.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, (1-butoxyethyl)- can undergo oxidation reactions, typically forming phenolic compounds.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed:
Oxidation: Phenolic compounds.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, (1-butoxyethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzene, (1-butoxyethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The butoxyethyl group can influence the compound’s reactivity and binding affinity, leading to various biochemical pathways being activated or inhibited. For example, in oxidation reactions, the compound can form reactive intermediates that interact with cellular components, leading to oxidative stress or other biological effects .
Comparación Con Compuestos Similares
[(1S)-1-butoxyethyl]benzene: Known for its floral and fruity odor, used in fragrances.
[(1R)-1-butoxyethyl]benzene: Similar to the (1S) isomer but with a heavier tone in its odor profile.
Uniqueness: Benzene, (1-butoxyethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
4157-77-1 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-butoxyethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Clave InChI |
AQGPVCBVZAHVBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
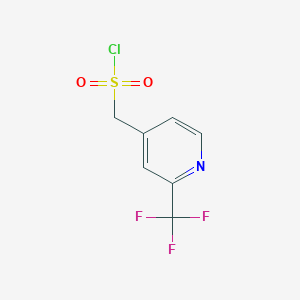
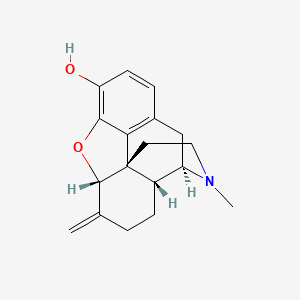
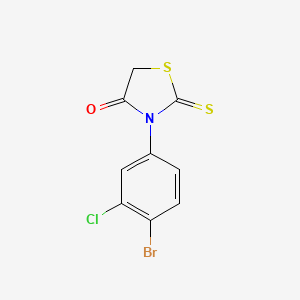
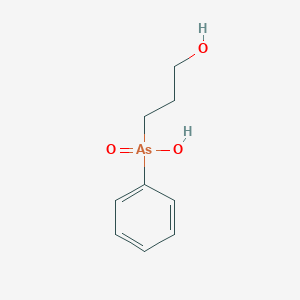
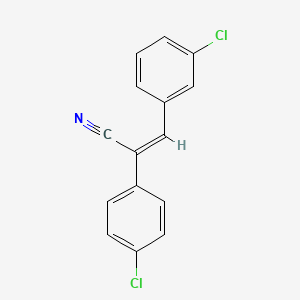
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
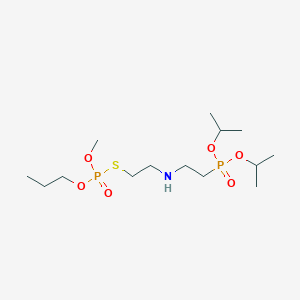
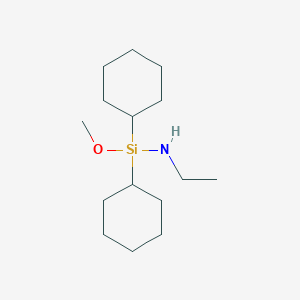
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
